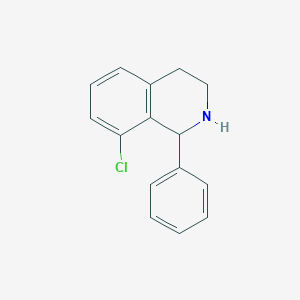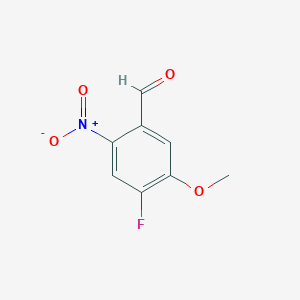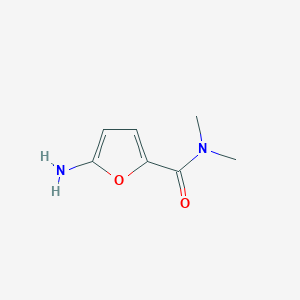
7-Isopropyl-2,3-dihydrobenzofuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Isopropyl-2,3-dihydrobenzofuran is a chemical compound belonging to the class of dihydrobenzofurans. This compound features a saturated five-membered oxygen heterocycle fused to a benzene ring, with an isopropyl group attached at the seventh position. Dihydrobenzofurans are known for their rigid molecular structure and moderate ring strain, making them valuable in various chemical and biological applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Isopropyl-2,3-dihydrobenzofuran can be achieved through several methods. One common approach involves the Cs2CO3-catalyzed domino annulation of enantiopure chiral salicyl N-phosphonyl imines with bromo malonates . This method offers high chemical yields and diastereoselectivity. Another approach involves the formation of the O-alkyl bond, O-aryl bond, and the aromatic ring through various cyclisation and rearrangement reactions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as group-assisted purification, can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 7-Isopropyl-2,3-dihydrobenzofuran undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the oxygen heterocycle and the isopropyl group, which can act as reactive sites.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Substitution: Electrophilic and nucleophilic substitution reactions can be carried out using reagents like halogens (Cl2, Br2) or alkyl halides (R-X).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds .
Wissenschaftliche Forschungsanwendungen
7-Isopropyl-2,3-dihydrobenzofuran has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 7-Isopropyl-2,3-dihydrobenzofuran involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For instance, it has been shown to inhibit cyclooxygenase-2 (COX-2) and nitric oxide synthase 2 (NOS2), leading to reduced inflammation . Molecular docking studies have also demonstrated its binding affinity to various proteins, suggesting potential antiviral and antibacterial effects .
Vergleich Mit ähnlichen Verbindungen
7-Isopropyl-2,3-dihydrobenzofuran can be compared to other dihydrobenzofuran derivatives and benzofuran compounds:
2,3-Dihydrobenzofuran: Lacks the isopropyl group, resulting in different chemical reactivity and biological activity.
Benzofuran: Contains an unsaturated furan ring, leading to increased ring strain and different chemical properties.
Other Substituted Dihydrobenzofurans: Variations in substituent groups (e.g., methyl, ethyl) can significantly alter the compound’s reactivity and biological effects.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C11H14O |
|---|---|
Molekulargewicht |
162.23 g/mol |
IUPAC-Name |
7-propan-2-yl-2,3-dihydro-1-benzofuran |
InChI |
InChI=1S/C11H14O/c1-8(2)10-5-3-4-9-6-7-12-11(9)10/h3-5,8H,6-7H2,1-2H3 |
InChI-Schlüssel |
MTRIGJKQTOPWON-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC=CC2=C1OCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



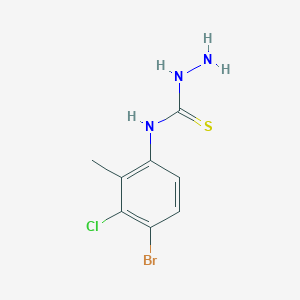
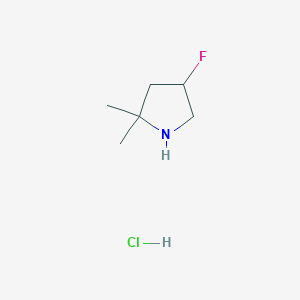
![2-(Chloromethyl)benzo[d]oxazole-4-sulfonamide](/img/structure/B12862610.png)

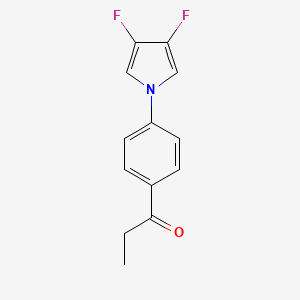
![3,4,6-Trichloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12862623.png)
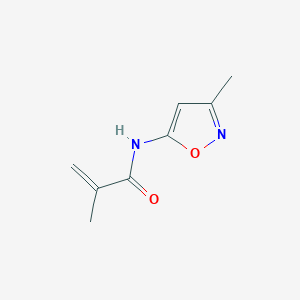
![2-Bromo-4-(methylthio)benzo[d]oxazole](/img/structure/B12862635.png)
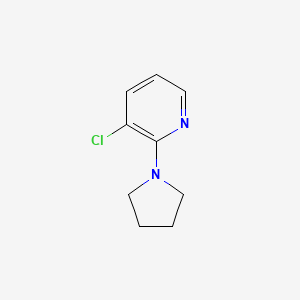
![2-(Benzylsulfonyl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B12862651.png)
